BenchChemオンラインストアへようこそ!

1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea

Quorum Sensing Staphylococcus aureus Antivirulence

1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea (CAS 13208-46-3) is a synthetic N,N′-diarylurea featuring an asymmetric substitution pattern: a 3,4-dichlorophenyl moiety on one urea nitrogen and a 4-fluorophenyl group on the other. This compound belongs to a chemotype recognized for anti-staphylococcal and antiparasitic activities, yet its specific halogen combination confers distinct steric and electronic properties that differentiate it from symmetric analogs such as 1,3-bis(3,4-dichlorophenyl)urea (MMV665852) and from the therapeutically explored 1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953).

Molecular Formula C13H9Cl2FN2O
Molecular Weight 299.12 g/mol
CAS No. 13208-46-3
Cat. No. B5622068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea
CAS13208-46-3
Molecular FormulaC13H9Cl2FN2O
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)F
InChIInChI=1S/C13H9Cl2FN2O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19)
InChIKeyXEQQGFZJDTZBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea (CAS 13208-46-3): A Structurally Distinct Diarylurea for Quorum Sensing and Biofilm Research


1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea (CAS 13208-46-3) is a synthetic N,N′-diarylurea featuring an asymmetric substitution pattern: a 3,4-dichlorophenyl moiety on one urea nitrogen and a 4-fluorophenyl group on the other . This compound belongs to a chemotype recognized for anti-staphylococcal and antiparasitic activities, yet its specific halogen combination confers distinct steric and electronic properties that differentiate it from symmetric analogs such as 1,3-bis(3,4-dichlorophenyl)urea (MMV665852) and from the therapeutically explored 1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953) [1]. The compound has been profiled for inhibition of the accessory gene regulator (agr) quorum sensing system in Staphylococcus aureus, a target orthogonal to direct bactericidal or anti-biofilm endpoints [2].

Why 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea Cannot Be Readily Replaced by Other Diarylureas


Within the N,N′-diarylurea class, minor halogen substitutions dramatically alter biological activity profiles. The presence of a single 4-fluoro substituent on one ring, rather than a 3-chloro-4-fluoro or a second 3,4-dichloro group, shifts the compound's target engagement from direct bactericidal and anti-biofilm mechanisms toward quorum sensing inhibition [1]. In antischistosomal SAR studies, analogs of MMV665852 with altered halogen patterns exhibited IC50 values ranging over two orders of magnitude and variable selectivity indices, demonstrating that even subtle structural changes lead to non-linear and unpredictable potency changes [2]. Consequently, procurement of a generic diarylurea without verifying the exact substitution pattern risks selecting a compound with irrelevant or absent activity against the intended biological target.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea (CAS 13208-46-3)


Agr Quorum Sensing Inhibition vs. Biofilm Killing: Divergent Mechanism of Action

1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea inhibits the agr quorum sensing system in S. aureus with an IC50 of 4.40 μM (4,400 nM), a mechanism orthogonal to the direct bactericidal activity observed for the close analog MMV665953 [1]. MMV665953 (1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea) demonstrates potent killing of biofilm-embedded S. aureus (IC50 = 0.15–0.58 mg/L, equivalent to approximately 0.45–1.74 μM at MW 334) [2]. The target compound, lacking the 3-chloro substituent on the fluorophenyl ring, shifts from biofilm eradication to quorum sensing inhibition, indicating that the additional chlorine atom on MMV665953 directs activity toward bactericidal endpoints rather than antivirulence signaling [1][2].

Quorum Sensing Staphylococcus aureus Antivirulence Diarylurea

Structural Basis for Selectivity Shift: Des-Chloro vs. Chloro-Fluorophenyl Diarylureas

The sole structural difference between 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea and MMV665953 is the absence of a chlorine atom at the 3-position of the fluorophenyl ring . In the N,N′-diarylurea antischistosomal series, SAR analysis of 46 analogs of MMV665852 (1,3-bis(3,4-dichlorophenyl)urea) demonstrated that replacing one 3,4-dichlorophenyl group with alternative aryl substituents produced IC50 values against adult S. mansoni ranging from ≤0.8 μM to >33.3 μM, with selectivity indices spanning 0.8 to 11.6 [1]. This high sensitivity to aryl substitution pattern supports the inference that the target compound's distinct halogen arrangement (3,4-Cl₂ + 4-F vs. 3,4-Cl₂ + 3-Cl-4-F) will produce a meaningfully different target-binding profile [2].

Structure-Activity Relationship Diarylurea Halogen Effect Selectivity

Differentiation from mTORC2-Targeting Diarylureas: JR-AB2-011

The diarylurea JR-AB2-011 (3-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea) inhibits mTORC2 with an IC50 of 0.36 μM by blocking Rictor-mTOR association (Ki = 0.19 μM) . 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea lacks the thiazoline moiety required for mTORC2 engagement and instead shows activity against S. aureus quorum sensing (IC50 = 4.40 μM) [1]. The distinct functionalization of the urea N-substituent determines whether the scaffold engages bacterial virulence pathways (target compound) or eukaryotic kinase complexes (JR-AB2-011).

Kinase Inhibition mTORC2 Diarylurea Selectivity Cancer

Physicochemical Differentiation: Lipophilicity and Solubility

Within the N,N′-diarylurea series, the clogP and molecular weight directly correlate with the halogen substitution pattern. The target compound (MW 299.13, C13H9Cl2FN2O) has a lower molecular weight and predicted lipophilicity compared to MMV665953 (MW 334, C13H8Cl3FN2O) . In the MMV665852 antischistosomal SAR study, analog 2 (a compound with MW 299.13 and clogP 4.28, structurally consistent with the target compound) exhibited high passive permeability (−log Pe = 4.83–4.98 cm/s) [1]. By comparison, the symmetric analog 1 (MW 315.58, clogP 4.71) showed reduced permeability at pH 7.4 (−log Pe = 6.37) [1]. Lower clogP and favorable permeability suggest that the target compound may offer improved oral absorption potential relative to heavier diarylurea congeners.

Lipophilicity Permeability Drug-likeness Physicochemical Properties

Best-Fit Research and Discovery Applications for 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea (CAS 13208-46-3)


Staphylococcus aureus Antivirulence Screening Programs Targeting Agr Quorum Sensing

The compound's demonstrated inhibition of the agr quorum sensing system (IC50 = 4.40 μM) makes it directly applicable as a tool compound or starting scaffold for antivirulence drug discovery against S. aureus [1]. Unlike the bactericidal diarylurea MMV665953, which kills biofilm-embedded bacteria, this compound enables interrogation of virulence factor regulation without imposing immediate selective pressure for resistance—a key consideration in anti-infective target validation [2].

Structure-Activity Relationship Expansion of the N,N′-Diarylurea Antiparasitic Chemotype

For groups building on the MMV665852 antischistosomal scaffold, 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea occupies an underexplored region of halogen space [1]. The Cowan et al. (2015) SAR study demonstrated that IC50 values against adult S. mansoni vary over 42-fold with aryl substitution changes; inclusion of this compound in screening libraries will help delineate the contribution of a 4-fluorophenyl substituent to antiparasitic potency and selectivity [2].

Permeability and Oral Bioavailability Optimization in Diarylurea Lead Series

In silico and experimental PAMPA data indicate that diarylureas with the target compound's halogen pattern (clogP ~4.28, MW 299) exhibit favorable intestinal permeability (PAMPA −log Pe ~4.83–4.98) compared to higher-halogen congeners [1]. Medicinal chemistry teams optimizing pharmacokinetic properties of diarylurea leads can use this compound as a reference standard for permeability benchmarks when evaluating the impact of halogen substitution on absorption potential [2].

Chemical Probe for Differentiating Bacterial Quorum Sensing from Eukaryotic Kinase Inhibition by Diarylureas

This compound serves as a selectivity control for experiments involving JR-AB2-011 or other mTORC2-targeting diarylureas that share the 3,4-dichlorophenyl and 4-fluorophenyl substructures but incorporate additional heterocyclic moieties [1]. Its lack of mTORC2 activity (no thiazoline group) and quorum sensing activity (IC50 = 4.40 μM) enable clean mechanistic dissection in chemical biology studies where both bacterial and mammalian cell assays are employed [2].

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.